

Application Notes and Protocols for Heck Coupling Reactions Involving 8-Bromoquinoline

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Compound of Interest

Compound Name: **8-Bromoquinoline**

Cat. No.: **B100496**

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These application notes provide a comprehensive overview and detailed protocols for conducting Heck coupling reactions with **8-bromoquinoline**. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.^{[1][2]} This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of substituted quinolines, which are key structural motifs in many biologically active compounds and functional materials.^[3]

8-Bromoquinoline can be a challenging substrate in cross-coupling reactions due to the potential for the nitrogen atom to coordinate to the palladium catalyst, which can affect its catalytic activity. Therefore, careful selection of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields.

General Reaction Scheme

The Heck coupling of **8-bromoquinoline** with an alkene proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 8-alkenylquinoline.

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Caption: General scheme of the Heck coupling reaction of **8-bromoquinoline**.

Data Presentation: Illustrative Heck Coupling Reactions

While specific yield data for the Heck coupling of **8-bromoquinoline** is not abundantly available in the literature, the following tables summarize representative reaction conditions for the Heck coupling of aryl bromides with common olefins like styrene and acrylates. These conditions serve as an excellent starting point for the optimization of reactions with **8-bromoquinoline**.

Table 1: Heck Coupling of Aryl Bromides with Styrene Derivatives

Entry	Aryl Bromide	Olefin	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	4- Bromo acetophenone	Styrene	Pd(OAc) ₂ (1)	-	K ₂ CO ₃	DMF/ H ₂ O	80	4	95
2	4- Bromo toluene	Styrene	Pd(OAc) ₂ (1)	PPh ₃ (2)	Et ₃ N	DMF	100	12	88
3	1- Bromo -4- nitrobenzene	Styrene	PdCl ₂ (PPh ₃) ₂ (2)	-	NaOAc	DMA	120	6	92
4	8- Bromo quinoline	Styrene	Pd(OAc) ₂ (2)	P(o- tolyl) ₃ (4)	Et ₃ N	Acetonitrile	100	18-24	Optimization Recommended

Table 2: Heck Coupling of Aryl Bromides with Acrylate Derivatives

Entry	Aryl Bromide	Olefin	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	4-Bromo anisole	n-Butyl Acrylate	Pd(db a) ₂ (0.5)	L-HBr (0.5) ¹	Cs ₂ CO ₃	DMAc	120	3	>95[4]
2	Bromo benzene	Ethyl Acrylate	Pd(OAc) ₂ (1)	PPh ₃ (2)	Et ₃ N	Acetonitrile	Reflux	12-24	High
3	4-Bromo benzonitrile	n-Butyl Acrylate	Pd(OAc) ₂ (0.1)	Norflexacin (0.2)	K ₂ CO ₃	DMA	120	-	High[5]
4	8-Bromo quinoline	Ethyl Acrylate	Pd(OAc) ₂ (2)	PPh ₃ (4)	Et ₃ N	DMF	100	18-24	Optimization Recommended

¹L-HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene[4]

Experimental Protocols

The following are detailed protocols for performing Heck coupling reactions. Protocol 1 is a general procedure for the coupling of an aryl bromide with styrene, which can be adapted for **8-bromoquinoline**. Protocol 2 outlines a procedure for coupling with an acrylate.

Protocol 1: Heck Coupling of 8-Bromoquinoline with Styrene (General Procedure)

This protocol provides a representative procedure for the synthesis of 8-(2-phenylethenyl)quinoline.

Materials:

- **8-Bromoquinoline** (1.0 mmol, 1.0 equiv)
- Styrene (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 2 mol%)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tolyl})_3$, 0.04 mmol, 4 mol%)
- Triethylamine (Et_3N , 2.0 mmol, 2.0 equiv)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (5 mL)

Procedure:

- To a dry Schlenk flask equipped with a magnetic stir bar, add **8-bromoquinoline**, palladium(II) acetate, and tri(o-tolyl)phosphine.
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add anhydrous DMF (or acetonitrile) via syringe, followed by triethylamine and styrene.
- Heat the reaction mixture to 100-120 °C and stir for 18-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
- Wash the filtrate with water (2 x 15 mL) and then brine (15 mL).
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-(2-phenylethenyl)quinoline.

Protocol 2: Heck Coupling of 8-Bromoquinoline with Ethyl Acrylate (General Procedure)

This protocol is a representative procedure for the synthesis of ethyl (E)-3-(quinolin-8-yl)acrylate.

Materials:

- 8-Bromoquinoline** (1.0 mmol, 1.0 equiv)
- Ethyl acrylate (1.5 mmol, 1.5 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 2 mol%)
- Triphenylphosphine (PPh_3 , 0.04 mmol, 4 mol%)
- Triethylamine (Et_3N , 2.0 mmol, 2.0 equiv)
- Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

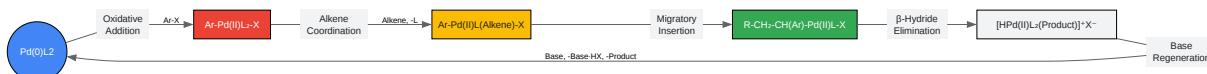
- In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **8-bromoquinoline** in DMF.
- Add palladium(II) acetate, triphenylphosphine, triethylamine, and ethyl acrylate to the solution.
- Deoxygenate the reaction mixture by bubbling argon or nitrogen through the solution for 15–20 minutes.
- Heat the reaction mixture to 100 °C and stir for 12–24 hours under an inert atmosphere.
- Monitor the reaction by TLC or LC-MS.

- After completion, cool the mixture to room temperature and filter through Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Dilute the residue with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired product.

Mandatory Visualizations

Heck Coupling Catalytic Cycle

The generally accepted catalytic cycle for the Mizoroki-Heck reaction involves a Pd(0)/Pd(II) cycle.^[6]



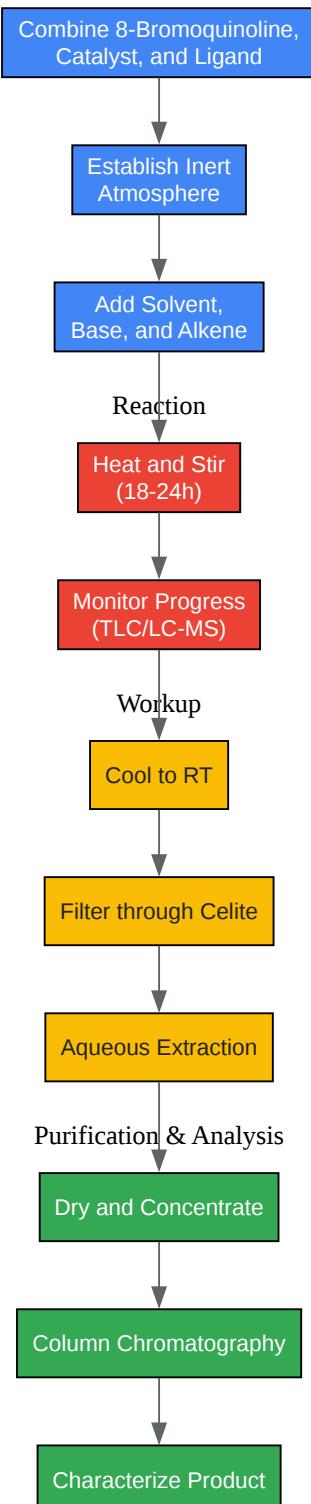
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Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Heck coupling of **8-bromoquinoline**.

Reaction Setup

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Caption: General workflow for Heck coupling reactions.

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